molecular formula C17H16F2N4O B5833656 7-(DIFLUOROMETHYL)-N~3~-(2,4-DIMETHYLPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

7-(DIFLUOROMETHYL)-N~3~-(2,4-DIMETHYLPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B5833656
M. Wt: 330.33 g/mol
InChI Key: ZMQGCLVNRVGKEX-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-N~3~-(2,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with a molecular formula of C23H20F2N4O . This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 7-(difluoromethyl)-N~3~-(2,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps. One common route includes the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This method ensures the formation of the desired pyrazolo[1,5-a]pyrimidine ring system. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the difluoromethyl group. Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

7-(Difluoromethyl)-N~3~-(2,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

IUPAC Name

7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O/c1-9-4-5-13(10(2)6-9)22-17(24)12-8-20-23-14(15(18)19)7-11(3)21-16(12)23/h4-8,15H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQGCLVNRVGKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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